3-fluoro-5-(propan-2-yl)benzoic acid
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Overview
Description
3-fluoro-5-(propan-2-yl)benzoic acid is a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It has a molecular weight of 182.19 . The molecule consists of a benzene ring substituted with a fluoro group at the 3rd position and a propan-2-yl group at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluoro group at the 3rd position and a propan-2-yl group at the 5th position . The molecule also contains a carboxylic acid group attached to the benzene ring .Scientific Research Applications
Synthesis and PET Imaging Applications
The synthesis of fluorine-18 labeled analogues for PET imaging, particularly targeting retinoid X receptors, demonstrates the application of fluorinated benzoic acids in the development of imaging agents. These compounds, due to their fluorine content, can be used to investigate biological pathways and disease processes in vivo with high specificity and sensitivity (Wang et al., 2014).
Analytical Chemistry
Fluorinated aromatic carboxylic acids, including 3-fluoro-5-(propan-2-yl)benzoic acid analogues, are important chemical tracers in hydrothermal, geothermal, leaching, and oilfield applications. Their detection and analysis are crucial for understanding fluid flow paths and enhancing oil recovery processes. The development of sensitive analytical methods for these compounds highlights their significance in environmental and industrial applications (Kumar & Sharma, 2021).
Electronic and Optical Materials
Research into fluorinated acceptor-based systems for electronic applications has shown the potential of fluorinated benzoic acids in modifying the electronic and optical properties of polymers. These materials, which include fluorobenzo[c][1,2,5]thiadiazole derivatives, exhibit low bandgap values and electrochromic properties, making them suitable for use in various electronic devices (Çakal et al., 2021).
Molecular Logic Systems
The development of novel fluorophores that act as pH-controlled molecular switches or sensors for solvent polarity and metal ions demonstrates the versatility of fluorinated benzoic acid derivatives in constructing complex molecular logic systems. These systems can potentially be applied in environmental sensing, diagnostics, and molecular computing (Zhang et al., 2008).
Safety and Hazards
The safety data sheet for 2-fluoro-3-(propan-2-yl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-5-(propan-2-yl)benzoic acid involves the introduction of a fluoro group onto a benzene ring, followed by the addition of a propan-2-yl group to the carboxylic acid functional group.", "Starting Materials": [ "Benzene", "3-bromo-5-(propan-2-yl)benzoic acid", "Potassium fluoride", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Benzene is reacted with potassium fluoride and dimethylformamide to form 3-fluorobenzene.", "3-bromo-5-(propan-2-yl)benzoic acid is reacted with triethylamine and hydrochloric acid to form 3-carboxy-5-(propan-2-yl)benzoic acid.", "3-fluorobenzene and 3-carboxy-5-(propan-2-yl)benzoic acid are reacted together in the presence of sodium hydroxide to form 3-fluoro-5-(propan-2-yl)benzoic acid.", "The product is extracted using ethyl acetate and purified through recrystallization." ] } | |
CAS No. |
942508-01-2 |
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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